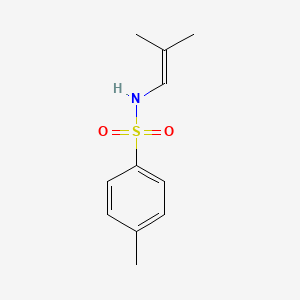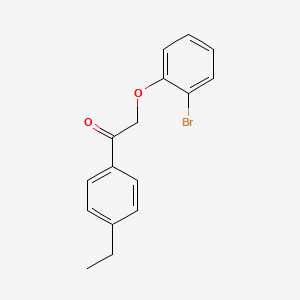![molecular formula C7H14O4 B14312019 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol CAS No. 113897-27-1](/img/structure/B14312019.png)
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. This specific compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes, including 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol, can be synthesized from carbonyl compounds and diols. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, a common method employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used effectively .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: The compound is utilized in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol exerts its effects involves the formation of stable cyclic structures. These cyclic structures protect reactive functional groups during chemical reactions, thereby enhancing the selectivity and yield of the desired products . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
2-Methyl-1,3-dioxolane: Differing by the presence of a methyl group.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: An ester derivative.
Uniqueness
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
Propriétés
Numéro CAS |
113897-27-1 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H14O4/c8-4-6(5-9)3-7-10-1-2-11-7/h6-9H,1-5H2 |
Clé InChI |
VKSDGCQNRDJHHB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
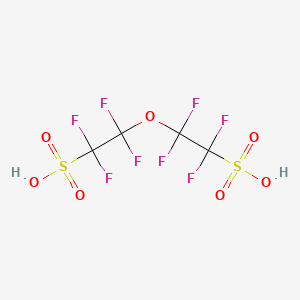
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
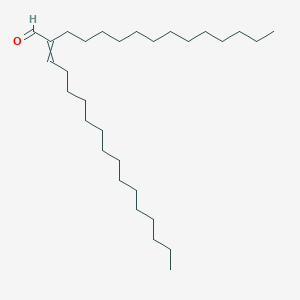
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)

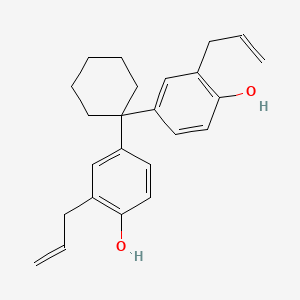
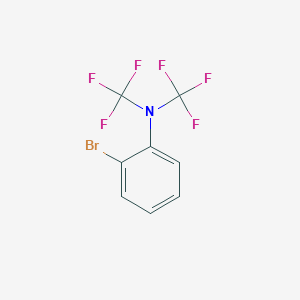

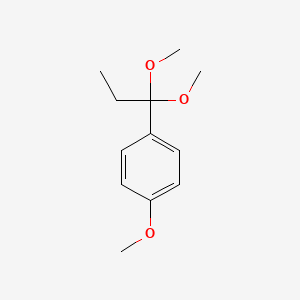
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
